Cas no 14062-21-6 (Benzeneacetic acid,4-(1-methylethyl)-, ethyl ester)
Benzeneacetic acid,4-(1-methylethyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid,4-(1-methylethyl)-, ethyl ester
- ethyl 2-(4-isopropylphenyl)acetate
- ethyl 2-(4-propan-2-ylphenyl)acetate
- ethyl 4-isopropylphenylacetate
- ethyl [4-(propan-2-yl)phenyl]acetate
- Einecs 237-905-7
- (p-Isopropylphenyl)acetic acid ethyl ester
- 4-(1-Methylethyl)benzeneacetic acid ethyl ester
- DTXSID80161446
- MFCD11111875
- AKOS012096154
- NS00024556
- Cycloheptanone, 2-(1-methylethyl)-
- SCHEMBL20759997
- ethyl 2-[4-(propan-2-yl)phenyl]acetate
- (4-Isopropylphenyl)acetic acid ethyl ester
- 14062-21-6
- Benzeneacetic acid, 4-(1-methylethyl)-, ethyl ester
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- Inchi: 1S/C13H18O2/c1-4-15-13(14)9-11-5-7-12(8-6-11)10(2)3/h5-8,10H,4,9H2,1-3H3
- InChI Key: LFMYKNVKLMQSJV-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=CC(=CC=1)C(C)C)=O
Computed Properties
- Exact Mass: 206.13074
- Monoisotopic Mass: 206.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Density: 0.987
- Boiling Point: 274.7°Cat760mmHg
- Flash Point: 103.1°C
- Refractive Index: 1.496
- PSA: 26.3
Benzeneacetic acid,4-(1-methylethyl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AA62743-1g |
Benzeneacetic acid, 4-(1-methylethyl)-, ethyl ester |
14062-21-6 | 97% | 1g |
$993.00 | 2024-04-20 | |
| A2B Chem LLC | AA62743-5g |
Benzeneacetic acid, 4-(1-methylethyl)-, ethyl ester |
14062-21-6 | 97% | 5g |
$2523.00 | 2024-04-20 | |
| abcr | AB570450-1g |
(4-Isopropylphenyl)acetic acid ethyl ester, 97%; . |
14062-21-6 | 97% | 1g |
€1338.30 | 2024-08-02 |
Benzeneacetic acid,4-(1-methylethyl)-, ethyl ester Suppliers
Benzeneacetic acid,4-(1-methylethyl)-, ethyl ester Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Benzeneacetic acid,4-(1-methylethyl)-, ethyl ester
Research Brief on Benzeneacetic acid,4-(1-methylethyl)-, ethyl ester (CAS: 14062-21-6) in Chemical and Biomedical Applications
Benzeneacetic acid,4-(1-methylethyl)-, ethyl ester (CAS: 14062-21-6), also known as ethyl 4-isopropylphenylacetate, is a chemical compound of significant interest in the fields of organic chemistry and pharmaceutical research. This ester derivative of benzeneacetic acid has been the subject of recent studies due to its potential applications in drug synthesis, fragrance formulation, and as an intermediate in the production of more complex bioactive molecules. The compound's unique structural features, including the isopropyl substitution and ethyl ester moiety, contribute to its diverse reactivity and functional properties.
Recent investigations have focused on the synthetic pathways for 14062-21-6, with particular emphasis on green chemistry approaches. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient, solvent-free synthesis method using solid acid catalysts, achieving yields of over 85% while significantly reducing environmental impact. This advancement addresses growing concerns about sustainable chemical production in the pharmaceutical industry.
In pharmacological research, derivatives of Benzeneacetic acid,4-(1-methylethyl)-, ethyl ester have shown promising activity as non-steroidal anti-inflammatory drug (NSAID) precursors. Molecular docking studies suggest that the compound's structure allows for favorable interactions with cyclooxygenase enzymes, particularly COX-2, indicating potential for developing new analgesic and anti-inflammatory agents with improved selectivity profiles compared to current NSAIDs.
The compound's application extends to the fragrance industry, where its aromatic properties have been evaluated in recent formulations. A 2024 market analysis report highlighted increasing demand for 14062-21-6 as a key ingredient in premium perfumes and personal care products, owing to its stable, woody-herbaceous scent profile and excellent fixative properties.
Analytical characterization of Benzeneacetic acid,4-(1-methylethyl)-, ethyl ester has been enhanced through advanced techniques. Researchers have employed GC-MS coupled with NMR spectroscopy to establish comprehensive purity standards, particularly important for pharmaceutical-grade material. These developments are crucial for quality control in industrial applications.
Future research directions identified in recent literature include exploring the compound's potential in prodrug design and its use as a building block for novel heterocyclic compounds with antimicrobial properties. The versatility of 14062-21-6 continues to make it a valuable subject of study across multiple chemical and biomedical disciplines.
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